A Technical Guide to Amino-PEG12-Boc: Properties, Protocols, and Applications in Drug Discovery
A Technical Guide to Amino-PEG12-Boc: Properties, Protocols, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Amino-PEG12-Boc, a heterobifunctional PEG linker crucial in the development of advanced therapeutics. This document focuses on the most common variant, tert-butyl (38-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)carbamate, and its role as a versatile tool in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
Amino-PEG12-Boc, with the CAS Number 1642551-09-4, is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1][2][3][4] It features a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a 12-unit ethylene (B1197577) glycol chain. This structure provides a flexible, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5] The Boc protecting group allows for selective deprotection under mild acidic conditions, enabling a stepwise and controlled conjugation strategy.[5]
The key chemical and physical properties of Amino-PEG12-Boc are summarized in the table below:
| Property | Value | Reference |
| CAS Number | 1642551-09-4 | [1][2][3][4] |
| Molecular Formula | C31H64N2O14 | [2][3] |
| Molecular Weight | 688.84 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point (Predicted) | 695.1 ± 55.0 °C | [1] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [1][2][3] |
| Solubility | Soluble in DMSO, water, chloroform, methylene (B1212753) chloride, DMF. Less soluble in alcohol and toluene (B28343). Insoluble in ether. | [2][5] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent: -80°C (up to 6 months) or -20°C (up to 1 month). | [2] |
Applications in Drug Development: A Focus on PROTACs
The primary application of Amino-PEG12-Boc is as a linker in the synthesis of PROTACs.[2][3][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][7][8] The linker plays a critical role in a PROTAC's efficacy by influencing the formation of the ternary complex between the E3 ligase, the PROTAC, and the POI.[6]
The 12-unit PEG chain of Amino-PEG12-Boc provides an optimal spacer length and flexibility for many target proteins and E3 ligases, facilitating the formation of a productive ternary complex. Its hydrophilicity can also improve the overall solubility and cell permeability of the PROTAC.
Experimental Protocols
The following sections provide detailed methodologies for the use of Amino-PEG12-Boc in a typical bioconjugation workflow for PROTAC synthesis.
Boc Deprotection of Amino-PEG12-Boc
This protocol describes the removal of the Boc protecting group to expose the primary amine, making it available for subsequent conjugation.
Materials:
-
Amino-PEG12-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve Amino-PEG12-Boc in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected linker (H2N-PEG12-NH2 as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine.
Synthesis of a PROTAC using Amino-PEG12-Boc: A Representative Protocol
This protocol outlines a two-step synthesis of a PROTAC, involving the sequential amide coupling of the linker to an E3 ligase ligand and a POI ligand.
Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid Moiety)
Materials:
-
E3 ligase ligand with a carboxylic acid group
-
Deprotected Amino-PEG12-Boc (H2N-PEG12-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Amino-PEG12-Boc (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product (E3 Ligand-PEG12-NH2) by preparative reverse-phase HPLC.
Step 2: Coupling of the Second Ligand (e.g., POI Ligand with a Carboxylic Acid Moiety)
Materials:
-
POI ligand with a carboxylic acid group
-
Purified E3 Ligand-PEG12-NH2 intermediate
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the purified E3 Ligand-PEG12-NH2 intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes described, the following diagrams have been generated.
Caption: Workflow for the two-step synthesis of a PROTAC using Amino-PEG12-Boc.
Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.
References
- 1. BocNH-PEG12-CH2CH2NH2 CAS#: 1642551-09-4 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG12-NH2 | PROTAC Linker | TargetMol [targetmol.com]
- 4. BocNH-PEG12-CH2CH2NH2 | 1642551-09-4 [chemicalbook.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
